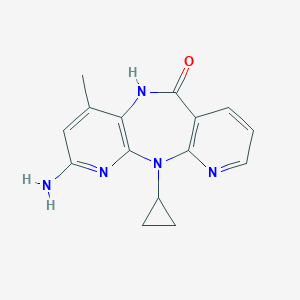

2-Amino Nevirapine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino Nevirapine is an intermediate in the preparation of Nevirapine metabolites . Nevirapine is a non-nucleoside reverse transcriptase inhibitor used as part of a management regimen for HIV-1 virus infection . It is widely used in resource-limited settings .

Synthesis Analysis

Nevirapine has been made commercially by at least two alternative reaction pathways . An unexpected cyclization product was isolated in the final step of the synthesis of nevirapine .Molecular Structure Analysis

The X-ray crystal structure, Fourier Transform infrared (FTIR) spectroscopy, and elemental analysis of three compounds of the non-nucleoside reverse transcriptase inhibitor nevirapine are reported . The single crystals of these cocrystals were characterized by single crystal X-ray diffraction (SCXRD) analysis .Chemical Reactions Analysis

Nevirapine metabolism yields several phenolic derivatives conceivably capable of undergoing further metabolic oxidation to electrophilic quinoid derivatives prone to react with bionucleophiles and initiate toxic responses .Physical And Chemical Properties Analysis

Nevirapine is a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . Polymorphs and pseudopolymorphs of a drug may exhibit different chemical and physical properties, which can affect dissolution, besides manufacturing, stability, and bioavailability .科学的研究の応用

2-Amino Nevirapine: A Comprehensive Analysis of Scientific Research Applications

Antiretroviral Research: 2-Amino Nevirapine serves as an intermediate in the synthesis of Nevirapine metabolites , which are crucial for antiretroviral research, particularly in the study of HIV-1 reverse transcriptase inhibitors.

Drug Design and Development: This compound is used in the design of new ligands based on the Nevirapine skeleton, aiding in the development of novel therapeutic agents .

Molecular Interaction Studies: It plays a role in understanding how Nevirapine interacts with surrounding amino acid residues within target proteins, which is essential for drug efficacy .

Viral Replication Inhibition Research: Related compounds have shown efficacy in reducing the replication of various DNA and RNA viruses, suggesting potential applications for 2-Amino Nevirapine in similar research contexts .

Proteomics Research: Derivatives like 2-Amino nevirapine-d3 are utilized in proteomics research to study protein interactions and functions .

Chemical Synthesis: As a special chemical, it’s used in various synthetic processes within pharmaceutical research to create specific Nevirapine derivatives .

Safety And Hazards

将来の方向性

Nevirapine extended release will further increase the durability and persistence of nevirapine-containing antiretroviral therapy, allowing once-daily dosing regimens . Recent studies have also found that nevirapine may be able to function as a medication for diseases other than those for which it was initially intended . Future developments in therapeutic peptides also hold promise .

特性

IUPAC Name |

5-amino-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQLXAMOFWQAIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

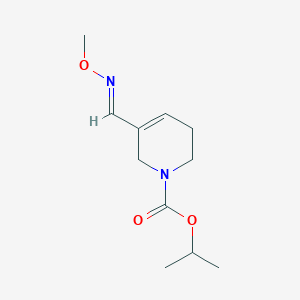

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445491 |

Source

|

| Record name | 2-Amino Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino Nevirapine | |

CAS RN |

284686-15-3 |

Source

|

| Record name | 2-Amino Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)

![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)